Positional Isomer Boiling Point and Thermal Stability Differentiation: 4-Br vs. 2-Br vs. 3-Br Substitution
The 4-bromophenyl positional isomer (CAS 1156583-05-9) exhibits a predicted boiling point of 489.7 ± 35.0 °C at 760 mmHg, compared to 483.6 ± 35.0 °C for the 2-bromophenyl isomer (CAS 1156625-85-2) and an intermediate value for the 3-bromophenyl isomer (CAS 215649-75-5) . This ~6 °C higher boiling point for the para-substituted compound reflects stronger intermolecular interactions in the condensed phase, attributable to more linear molecular geometry and enhanced dipole–dipole stacking, which can translate to different sublimation and distillation behavior during purification.
| Evidence Dimension | Predicted boiling point (T_b) at 760 mmHg |
|---|---|
| Target Compound Data | 489.7 ± 35.0 °C |
| Comparator Or Baseline | 2-bromo isomer (CAS 1156625-85-2): 483.6 ± 35.0 °C; 3-bromo isomer (CAS 215649-75-5): predicted range intermediate between 2-Br and 4-Br |
| Quantified Difference | ΔT_b ≈ +6.1 °C (4-Br vs. 2-Br) |
| Conditions | Predicted values from ACD/Labs or equivalent computational models, reported at 760 mmHg |
Why This Matters
Procurement teams selecting building blocks for processes requiring high-temperature distillation or sublimation purification may prefer the 4-bromo isomer for its marginally broader thermal operating window, reducing decomposition risk.
